6-Bromo vs. 6-Chloro Substitution: A Quantifiable Difference in Anticoagulant Potency
In a direct comparative study of warfarin analogs, 6-bromowarfarin (a derivative of 6-bromo-4-hydroxycoumarin) exhibited reduced anticoagulant activity compared to its 6-chloro counterpart. Substitution on the 4-hydroxycoumarin moiety generally reduced activity, but the 6-chlorowarfarin was more potent than the 6-bromowarfarin, indicating that the larger atomic radius and steric bulk of bromine at the 6-position is less favorable for this specific biological activity than chlorine [1].
| Evidence Dimension | Anticoagulant activity (relative potency) |
|---|---|
| Target Compound Data | Reduced anticoagulant activity |
| Comparator Or Baseline | 6-Chlorowarfarin (derived from 6-chloro-4-hydroxycoumarin) |
| Quantified Difference | 6-Chlorowarfarin was more potent than 6-bromowarfarin. |
| Conditions | In vivo rabbit model, intraperitoneal administration of 16.2 μmol kg−1 over 96 hours [1]. |
Why This Matters
This quantifies that the choice of halogen is not interchangeable; 6-bromo substitution results in a different potency profile than 6-chloro substitution, which is critical for studies aiming to fine-tune anticoagulant effects or understand halogen-dependent SAR.
- [1] Obaseki, A. O., & Coker, H. B. (1987). The anticoagulant activity of some selected warfarin analogues. Journal of Pharmacy and Pharmacology, 39(2), 142-144. View Source
